1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, fluorophenyl, pyridinyl, and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the trifluoromethylphenyl group: This step may involve a trifluoromethylation reaction, which can be catalyzed by transition metals.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include transition metal catalysts (e.g., palladium, nickel), organic solvents (e.g., dichloromethane, toluene), and various bases and acids to control the reaction environment.
Scientific Research Applications
1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein-ligand interactions, and cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may activate receptors by mimicking the action of natural ligands. The exact mechanism of action would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea: This compound is a potent inhibitor of KDR (kinase insert domain receptor) and has applications in cancer therapy.
1H-pyrrolo[2,3-b]pyridine derivatives:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N5O/c23-17-8-1-2-9-18(17)31-20(15-6-4-10-27-13-15)19(29-30-31)21(32)28-12-14-5-3-7-16(11-14)22(24,25)26/h1-11,13H,12H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRARRGMOINMLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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